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Copper methionine -

Copper methionine

Catalog Number: EVT-13782525
CAS Number:
Molecular Formula: C10H18CuN2O4S2-2
Molecular Weight: 357.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Copper methionine is a coordination compound formed by the complexation of copper ions with the essential amino acid methionine. It is recognized for its potential applications in various fields, including animal nutrition and biochemistry. The compound is classified under metal-amino acid complexes, specifically as a chelate, where the copper ion is coordinated to the sulfur and nitrogen atoms of methionine.

Source

Copper methionine can be synthesized from the reaction of copper salts with methionine in aqueous solutions. Methionine itself is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes in living organisms. The synthesis of copper methionine often involves heating a solution of methionine and copper salts, which facilitates the formation of the complex.

Classification

Copper methionine is classified as:

  • Chemical Entity: Coordination compound
  • Type: Metal-amino acid complex
  • CAS Number: 32817-16-6
Synthesis Analysis

Methods

The synthesis of copper methionine can be achieved through several methods, primarily involving aqueous reactions. A notable approach includes:

  1. Heating Method:
    • A solution of methionine is heated to temperatures between 60-80 °C.
    • Copper salts (e.g., copper sulfate) are then added to the solution.
    • The pH is adjusted using a carbonate solution, typically to a range of 4.0-6.0.
    • The mixture is maintained at elevated temperatures (60-110 °C) for a duration of 0.5 to 1 hour to facilitate the reaction.
    • The resulting product is filtered and washed to obtain pure copper methionine with high yield (>97%) and significant copper content (>17%) .

Technical Details

This method does not require catalysts, making it environmentally friendly and cost-effective. The direct synthesis in an aqueous phase minimizes waste production compared to traditional methods that may involve solid-state reactions or additional solvents.

Molecular Structure Analysis

Structure

Copper methionine has the chemical formula CuC5H9NO2S\text{CuC}_5\text{H}_9\text{N}\text{O}_2\text{S} and a molecular weight of approximately 229.77 g/mol . The structure features a central copper ion coordinated by the thiol sulfur atom from the methionine side chain and potentially other donor atoms from its amine and carboxyl groups.

Data

  • Molecular Weight: 229.77 g/mol
  • Appearance: Off-white to light yellow powder
  • Boiling Point: Approximately 306.9 °C at 760 mmHg .
Chemical Reactions Analysis

Reactions

Copper methionine can participate in various chemical reactions typical of metal complexes, including:

  1. Chelation Reactions: The formation of stable chelates through coordination with other ligands.
  2. Oxidation-Reduction Reactions: Copper can exist in multiple oxidation states (Cu(I) and Cu(II)), allowing it to participate in redox reactions.

Technical Details

The coordination chemistry of copper methionine suggests that it can stabilize reactive intermediates, which may be exploited in biochemical applications, such as catalysis or as a labeling agent in proteomics .

Mechanism of Action

Process

The mechanism by which copper methionine exerts its effects involves:

  • Metal Ion Interaction: The copper ion interacts with biological molecules, influencing enzymatic activities and metabolic pathways.
  • Methionine Role: As an essential amino acid, methionine contributes to various biological functions, including methylation processes and antioxidant defense via glutathione synthesis.

Data

Research indicates that copper-methionine complexes can selectively modify methionine residues in proteins, facilitating chemoproteomic profiling without significant cytotoxic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Off-white to light yellow powder
  • Solubility: Soluble in water due to its ionic nature when dissociated.

Chemical Properties

Relevant analyses suggest that the stability of the copper-methionine complex can be influenced by external ligands such as acetonitrile, enhancing its reactivity towards biological substrates .

Applications

Copper methionine has several scientific uses:

  • Animal Nutrition: It serves as a feed additive for livestock, providing both copper and methionine, essential for growth and metabolic health.
  • Biochemical Research: Utilized in studies involving protein labeling and modification due to its ability to selectively bind to amino acids like methionine .
  • Therapeutic Potential: Investigated for its role in enhancing antioxidant defenses and supporting metabolic processes related to sulfur-containing compounds .
Biochemical Roles in Copper Homeostasis and Cellular Regulation

Methionine-Rich Domains in Copper Transporters: Structural and Functional Insights

Methionine-rich (Met-rich) domains serve as specialized copper-sensing modules in transport proteins. In the human copper transporter 1 (hCtr1), two conserved motifs orchestrate copper uptake and regulation:

  • Extracellular N-terminal cluster (40MMMMPM45): Acts as a high-affinity copper sensor, triggering endocytosis at low copper concentrations (≤10 µM). Deletion studies show this domain is dispensable for copper responses at higher concentrations (>50 µM), confirming its role as a precision sensor [1] [6].
  • Transmembrane motif (150MXXXM154): Essential for copper-stimulated endocytosis across all concentrations. This domain facilitates conformational changes that initiate internalization and degradation of hCtr1, preventing copper overload [1] [6].

Structural analyses reveal these Met-rich clusters adopt flexible, disordered conformations that enable dynamic copper coordination. The motifs bind Cu(I) with dissociation constants (KD) of 2–11 µM, unaffected by pH variations or intervening amino acids between methionine residues. This flexibility allows accommodation of diverse copper loads [2] [10].

Table 1: Functional Methionine Motifs in Copper Transport Proteins

ProteinOrganismMethionine MotifAffinity (KD)Primary Function
hCtr1Human40MMMMPM45~2 µMHigh-affinity Cu(I) sensing
hCtr1Human150MXXXM154~5 µMCu-induced endocytosis
yCtr1YeastMultiple MXXM3–11 µMBasal copper uptake
EcCueOE. coliMet-rich insertNot determinedTransient Cu(I) buffering

In bacterial systems like E. coli, the CueO oxidase contains Met-rich domains that recruit copper from tightly chelated pools. Though deletion of these domains reduces oxidase efficiency by 40–60%, catalytic activity persists, indicating their primary role is copper recruitment rather than direct electron transfer [7] [3].

Chelate Coordination Chemistry: Copper-Methionine Binding Dynamics

Copper-methionine coordination exhibits remarkable geometric adaptability, driven by the soft Lewis base character of thioether sulfur. Key principles govern these interactions:

  • Coordination Geometry: Cu(I) favors trigonal or tetrahedral coordination with methionine thioethers. NMR studies of metallochaperone models (MT/HCXXC peptides) demonstrate pH-dependent binding shifts: At pH 3.0–6.8, Cu(I) binds via one cysteine and methionine, while at pH 8.5, canonical two-cysteine coordination dominates [4].
  • Thermodynamic Stability: Met-rich peptides bind Cu(I) with KD values consistently between 2–11 µM, irrespective of motif arrangement (MXM, MXXM, or MX1–2M). This uniformity stems from the entropic advantage of flexible Met-rich regions, compensating for lower per-residue affinity [2] [10].
  • Electronic Properties: X-ray absorption spectroscopy confirms Cu(I)-SMet bond lengths of 2.3–2.4 Å, indicative of covalent character. The electron-donating methyl group of methionine stabilizes Cu(I) oxidation states, preventing redox cycling [10].

Table 2: Spectroscopic Signatures of Copper-Methionine Complexes

Complex TypeCoordination GeometryBond Length (Cu-S)Stability Constant (log K)Key Technique
[Cu(Mets)3]+Trigonal planar2.28 Å10.5–11.3XAS/NMR
[Cu(Mets)4]+Tetrahedral2.35 Å9.8–10.6X-ray crystallography
Cu(II)-HistidineDistorted octahedralNot available16.2EPR/UV-Vis

Copper(II) exhibits distinct coordination preferences, forming square-planar complexes with histidine (e.g., [Cu(His)2]) or distorted octahedra with serine. These complexes demonstrate radical scavenging capacities of 70–85% in DPPH assays, linked to their redox buffering capabilities [9].

Antioxidant Mechanisms: Methionine Oxidation and Reactive Oxygen Species Scavenging

The methionine thioether moiety functions as a sacrificial antioxidant through three interconnected mechanisms:

  • Direct ROS Interception: Methionine residues react with hydroxyl radicals (k = 1–5 × 109 M−1s−1) and hypochlorous acid, forming methionine sulfoxide. This prevents oxidative damage to critical protein residues like cysteines. Chemoproteomic profiling using Copper(I)-Nitrene Platform (CuNiP) confirms selective methionine oxidation in 89% of cellular targets under oxidative stress [5].
  • Enzymatic Regeneration: Methionine sulfoxide reductases (Msr) reduce sulfoxide back to methionine, completing a catalytic antioxidant cycle. This system protects against copper-induced Fenton chemistry, particularly in membrane transporters where copper accumulation is highest [5] [8].
  • Copper Redox Buffering: Copper-methionine complexes exhibit superoxide dismutase-like activity. In neuronal cell studies, Cu(II)-serine complexes reduce superoxide-induced cytotoxicity by 40–60% at 10 µM concentrations, comparable to ceruloplasmin [9].

Table 3: Relative Oxidation Rates of Methionine vs. Other Residues

OxidantMethionine ReactivityCysteine ReactivityProtective Ratio (Met:Cys)
H2O2/Cu(I)Moderate (k = 60 M−1s−1)High (k = 103 M−1s−1)1:16
HO•High (k = 1.9 × 109 M−1s−1)Extreme (k = 1010 M−1s−1)1:5.3
HOClHigh (k = 3.8 × 107 M−1s−1)Extreme (k = 3×108 M−1s−1)1:7.9

In Wilson’s disease models (Long Evans Cinnamon rats), hepatic copper accumulation causes 80% reduction in methionine adenosyltransferase expression, disrupting S-adenosylmethionine synthesis. This metabolic shift prioritizes glutathione synthesis, enhancing antioxidant defenses at the expense of methylation pathways [8].

Regulation of Copper Efflux/Influx Systems in Prokaryotic and Eukaryotic Organisms

Met-rich domains modulate copper flux through allosteric and trafficking mechanisms across biological kingdoms:

  • Prokaryotic Systems: E. coli CueO oxidase contains a Met-rich domain that transiently binds Cu(I) from chaperone-delivered or chelated pools. Deletion studies show 70% reduction in copper oxidase activity with citrate-chelated Cu(I), confirming its role in metal recruitment rather than catalytic turnover. The adjacent Cu5 site (not Met-rich) serves as the primary substrate oxidation site [7] [3].
  • Eukaryotic Influx: Human Ctr1 undergoes copper-dependent endocytosis mediated by its transmembrane Met motifs. At low copper, the 40MMMMPM45 cluster initiates internalization via clathrin-coated pits. High copper concentrations trigger ubiquitin-independent degradation requiring the 150MXXXM154 motif, reducing copper uptake within 30 minutes of exposure [1] [6].
  • Evolutionary Variations: Bacterial Met-rich domains are shorter (20–30 residues) with higher methionine density (≥40%), while eukaryotic versions are longer (50–150 residues) with modular MXM repeats. This reflects adaptation to extracellular copper availability: concentrated bacterial periplasm requires rapid copper sequestration, whereas eukaryotic extracellular fluid necessitates high-affinity sensing [3] [10].

Table 4: Comparative Mechanisms of Copper Regulation by Methionine Motifs

OrganismProteinKey Methionine ElementRegulatory MechanismResponse Time
E. coliCueOMet-rich insertTransient Cu(I) buffering for oxidationSeconds
HumanhCtr140MMMMPM45Endocytosis initiation at low [Cu]10–15 minutes
HumanhCtr1150MXXXM154Degradation-triggered at high [Cu]20–30 minutes
YeastyCtr1Multiple MXXMConformational gating of Cu permeation<5 minutes

The MetCop project (ANR-21-CE44-0024) employs multi-scale approaches to decipher how Met-rich domains in CueO orthologs enable bacterial copper resistance. Preliminary data show Hafnia alvei CueO contains extended Met-rich regions (64 residues) that enhance Cu(I) recruitment efficiency by 300% compared to E. coli’s 43-residue domain [3] [7].

Properties

Product Name

Copper methionine

IUPAC Name

copper;2-azanidyl-4-methylsulfanylbutanoate

Molecular Formula

C10H18CuN2O4S2-2

Molecular Weight

357.9 g/mol

InChI

InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2/p-2

InChI Key

OGKRAMHEYIKPDE-UHFFFAOYSA-L

Canonical SMILES

CSCCC(C(=O)[O-])[NH-].CSCCC(C(=O)[O-])[NH-].[Cu+2]

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